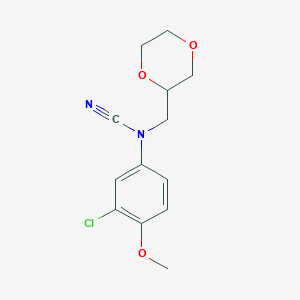
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide, also known as CMDC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of protein kinases, which are involved in cell signaling pathways. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. The anti-inflammatory and antibacterial properties of this compound are thought to be due to its ability to inhibit the production of inflammatory cytokines and disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, making it a safe option for scientific research. However, it has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of enzymes involved in glucose metabolism, leading to a decrease in ATP production. This may have implications for the use of this compound in cancer therapy, as cancer cells rely heavily on glucose metabolism for energy production.
实验室实验的优点和局限性
The synthesis of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide is relatively simple and can be optimized to improve yield and purity. This compound has a low toxicity profile, making it a safe option for scientific research. However, this compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for the study of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide. One potential application is in the development of cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and the commercial availability of this compound would facilitate further research. Other potential applications of this compound include its use as an anti-inflammatory and antibacterial agent. Further studies are needed to fully explore the potential applications of this compound in these fields.
合成方法
The synthesis of (3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide involves the reaction of 3-Chloro-4-methoxyphenyl acetonitrile with 1,4-dioxane-2-carbaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
科学研究应用
(3-Chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has exhibited antibacterial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
(3-chloro-4-methoxyphenyl)-(1,4-dioxan-2-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-17-13-3-2-10(6-12(13)14)16(9-15)7-11-8-18-4-5-19-11/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLTZDCAZUHCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2COCCO2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

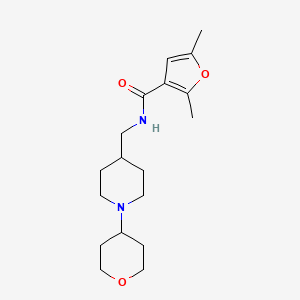
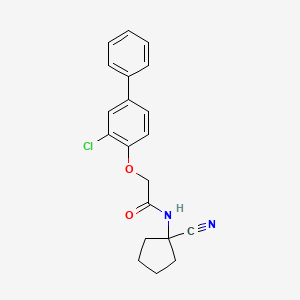
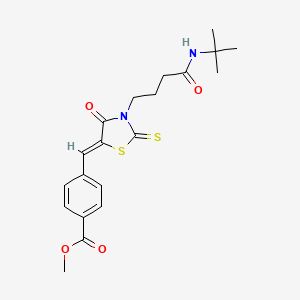
![4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2881070.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2881074.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)
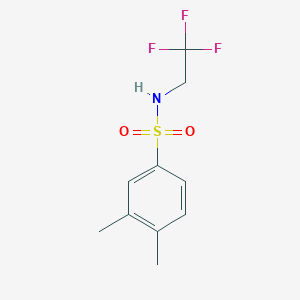
![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)